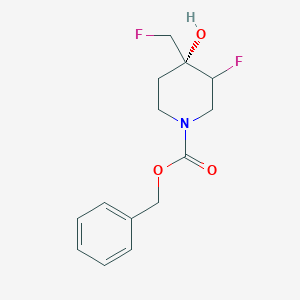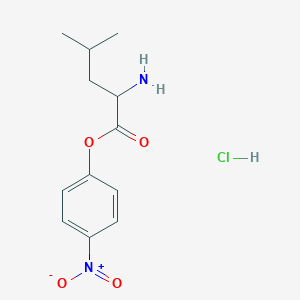
L-Leucine 4-nitrophenyl ester hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Leucine 4-nitrophenyl ester hydrochloride is a chemical compound with the molecular formula C12H16N2O4·HCl. It is an ester derivative of the amino acid L-leucine, combined with a 4-nitrophenyl group and hydrochloride. This compound is often used in biochemical research and has various applications in chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Leucine 4-nitrophenyl ester hydrochloride can be synthesized through the esterification of L-leucine with 4-nitrophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process may involve automated systems for mixing, reaction control, and purification to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
L-Leucine 4-nitrophenyl ester hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous solutions, leading to the formation of L-leucine and 4-nitrophenol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride (NaBH4) or hydrogen in the presence of a catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the 4-nitrophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water or aqueous solutions.
Reduction: Sodium borohydride (NaBH4), hydrogen gas with a catalyst.
Substitution: Various nucleophiles, organic solvents.
Major Products Formed
Hydrolysis: L-leucine and 4-nitrophenol.
Reduction: L-leucine 4-aminophenyl ester.
Substitution: Products depend on the nucleophile used.
Applications De Recherche Scientifique
L-Leucine 4-nitrophenyl ester hydrochloride has several applications in scientific research:
Biochemistry: Used as a substrate in enzyme assays to study protease activity.
Chemistry: Employed in the synthesis of peptides and other organic compounds.
Medicine: Investigated for its potential role in drug delivery systems and as a prodrug.
Mécanisme D'action
The mechanism of action of L-Leucine 4-nitrophenyl ester hydrochloride involves its interaction with enzymes and other biological molecules. In enzyme assays, it acts as a substrate that is hydrolyzed by proteases, releasing 4-nitrophenol, which can be quantitatively measured. The molecular targets include specific proteases, and the pathways involved are related to protein degradation and metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Leucine p-nitroanilide hydrochloride: Another ester derivative of L-leucine with a p-nitroaniline group.
L-Leucine ethyl ester hydrochloride: An ester derivative with an ethyl group instead of a 4-nitrophenyl group.
Glycine methyl ester hydrochloride: A similar ester derivative of glycine.
Uniqueness
L-Leucine 4-nitrophenyl ester hydrochloride is unique due to its specific combination of L-leucine and 4-nitrophenyl group, which makes it particularly useful in enzyme assays for studying protease activity. Its distinct chemical structure allows for specific interactions with biological molecules, making it a valuable tool in biochemical research .
Propriétés
Formule moléculaire |
C12H17ClN2O4 |
|---|---|
Poids moléculaire |
288.73 g/mol |
Nom IUPAC |
(4-nitrophenyl) 2-amino-4-methylpentanoate;hydrochloride |
InChI |
InChI=1S/C12H16N2O4.ClH/c1-8(2)7-11(13)12(15)18-10-5-3-9(4-6-10)14(16)17;/h3-6,8,11H,7,13H2,1-2H3;1H |
Clé InChI |
BDEQRBFWMDWYJV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



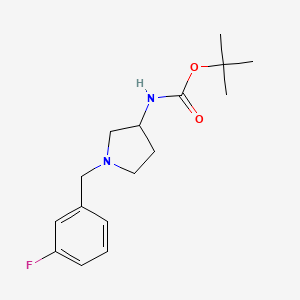
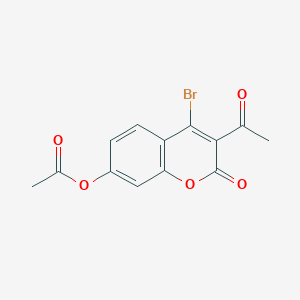

![3,7-diiodo-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B14780132.png)
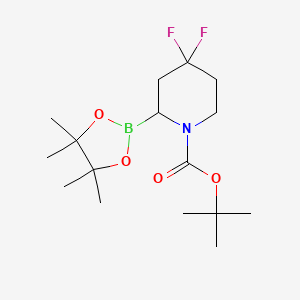
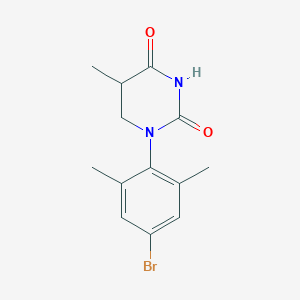
![[(4R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-fluoro-4-methyl-3-(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B14780168.png)
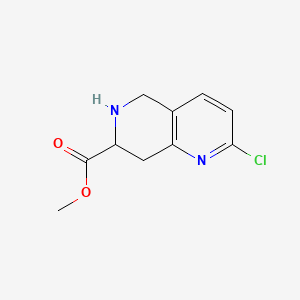
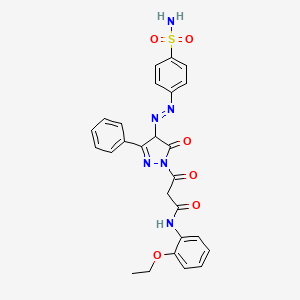
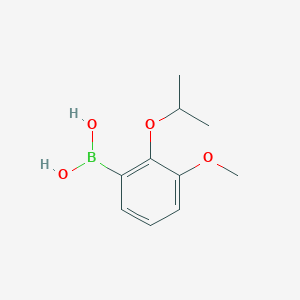
![Tert-butyl 3-[[(2-amino-3-methylbutanoyl)-cyclopropylamino]methyl]piperidine-1-carboxylate](/img/structure/B14780203.png)

